molecular formula C11H15IN2O4S B1532568 Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate CAS No. 1206630-28-5

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate

Cat. No.: B1532568
CAS No.: 1206630-28-5
M. Wt: 398.22 g/mol
InChI Key: IMOUKKYYRAAKPR-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H15IN2O4S and its molecular weight is 398.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOUKKYYRAAKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736810
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206630-28-5
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate (10 g, 36.7 mmol) in DMF (122 ml) was added N-iodosuccinimide (20 g, 88.9 mmol). The mixture was stirred for 36 hrs at 60° C. One additional equivalent of N-iodosuccinimide (1.2 g) was added and the mixture was stirred at 60° C. for 18 hrs. The reaction was then cooled to room temperature and concentrated to one-third its volume in vacuo. The resulting mixture was partitioned between water and ethyl acetate. The aqueous layer was further extracted once with dichloromethane. The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo, and purified via flash chromatography (silica, 0-20% ethyl acetate/hexanes) to afford the title compound. LRMS (APCI) calc'd for (C11H16IN2O4S) [M+H]+, 399.0; found 398.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Reactant of Route 2
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Reactant of Route 3
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Reactant of Route 4
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate

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